5-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
5-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound featuring a triazole ring fused to a pyrimidinone core. Its molecular formula is C₁₆H₁₆N₄OS, with a molecular weight of 312.39 g/mol. The compound is distinguished by a 4-methylbenzylthio substituent at position 2 and a methyl group at position 5 of the triazolopyrimidine scaffold. This structural arrangement confers unique physicochemical and biological properties, making it a candidate for medicinal chemistry research, particularly in targeting enzymes or receptors involved in disease pathways .
The compound’s synthesis typically involves multi-step reactions, including cyclocondensation of aminotriazole derivatives with β-ketoesters or aldehydes, followed by functionalization of the thioether group.
Properties
IUPAC Name |
5-methyl-2-[(4-methylphenyl)methylsulfanyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-9-3-5-11(6-4-9)8-20-14-16-13-15-10(2)7-12(19)18(13)17-14/h3-7H,8H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAPJGIFWQKUOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=NC(=CC(=O)N3N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-thiol with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve crystallization or chromatographic techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thioether using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), making it a candidate for cancer treatment.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Chlorinated derivatives (e.g., 3-chlorobenzyl in ) exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Analogues with Modified Core Functional Groups
Key Observations :
- Removal of the thioether group (as in HmtpO) simplifies the structure but retains antileishmanial efficacy, suggesting the triazolopyrimidine core is critical for bioactivity .
- Polar substituents (e.g., hydroxyl, methoxy) improve solubility but may reduce cell membrane penetration compared to hydrophobic groups like benzylthio.
Pharmacological and Physicochemical Comparison
Insights :
Future Studies Should Focus On :
Target Identification : Elucidate the specific enzymes or receptors interacted with by the 4-methylbenzylthio substituent.
SAR Optimization : Synthesize derivatives with halogens or electron-donating groups at the benzyl position to enhance bioactivity.
In Vivo Testing : Evaluate pharmacokinetics and toxicity profiles in animal models.
Biological Activity
5-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound belonging to the class of triazolopyrimidines. Its unique structure allows it to exhibit a range of biological activities, making it a subject of interest in medicinal chemistry and agricultural research.
Chemical Structure and Synthesis
The compound can be synthesized through the cyclization of 5-methyl-1H-1,2,4-triazole-3-thiol with 4-methylbenzyl chloride in the presence of potassium carbonate, typically in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The synthesis can be optimized for large-scale production using continuous flow reactors to enhance yield and purity .
Anticancer Properties
Research indicates that this compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the ATP-binding site of CDKs, this compound prevents the phosphorylation of target proteins, leading to inhibited cell cycle progression and induction of apoptosis in cancer cells .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | Not specified |
| Related Triazole Compounds | MCF-7 | 10.0 - 15.0 |
| Cisplatin | MCF-7 | 5.0 |
Antibacterial Activity
In agricultural applications, this compound has been evaluated for its antibacterial properties against phytopathogenic bacteria. Initial findings suggest it may serve as an effective bactericide due to its ability to inhibit bacterial growth .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- CDK Inhibition : By binding to CDK ATP-binding sites.
- Antibacterial Action : Potential disruption of bacterial cell wall synthesis or function.
Case Studies and Research Findings
Several studies have explored the biological activity of triazole derivatives similar to this compound:
- Cytotoxicity Studies : A series of triazole derivatives were synthesized and screened for cytotoxicity against human cancer cell lines such as MCF-7 and Bel-7402. Certain derivatives exhibited significant cytotoxic effects compared to standard treatments like cisplatin .
- Agricultural Applications : Research has indicated that compounds with similar structures exhibit antibacterial activity against various plant pathogens, suggesting potential use in crop protection .
Q & A
Q. Table 1: Solvent Systems and Their Impact on Synthesis
| Solvent System | Reaction Efficiency (%) | Side Products Observed |
|---|---|---|
| Ethanol/Water | 85-90 | Minimal |
| DMF | 75-80 | Moderate |
| THF | 60-65 | High |
| Data derived from optimized protocols in and . |
Advanced: How can researchers optimize synthesis to mitigate the high toxicity of catalysts like TMDP?
Methodological Answer:
Alternative catalysts such as morpholine derivatives or immobilized piperazine analogs can replace TMDP, reducing toxicity while maintaining catalytic efficiency. For example, silica-supported piperazine achieves comparable yields (82%) in ethanol/water systems without hazardous handling . Kinetic studies using HPLC monitoring (as in ) help identify optimal catalyst loading (0.5-1.0 mol%) and reaction time (4-6 hrs) to minimize waste .
Basic: What spectroscopic techniques are essential for characterizing structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methylbenzyl thioether at position 2) and aromatic proton environments.
- HRMS : Validate molecular weight (C₁₆H₁₆N₄OS, expected [M+H]⁺: 313.1024).
- FT-IR : Identify thioether (C-S stretch, ~650 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups .
Advanced: How do substitution patterns affect binding affinity to viral polymerases, and what methods validate these interactions?
Methodological Answer:
Substituents at the thioether (e.g., 4-methylbenzyl) enhance hydrophobic interactions with polymerase active sites. Methodology :
Molecular Docking : Use AutoDock Vina to simulate binding poses (ΔG < -8.5 kcal/mol suggests strong affinity) .
Surface Plasmon Resonance (SPR) : Measure kinetic constants (e.g., Kₐ ~10⁶ M⁻¹) for target engagement.
Enzyme Inhibition Assays : Compare IC₅₀ values of analogs (see Table 2).
Q. Table 2: SAR of Triazolopyrimidine Derivatives
| Substituent (Position) | IC₅₀ (µM) vs. Viral Polymerase |
|---|---|
| 4-Methylbenzyl (2) | 0.45 |
| Benzyl (2) | 1.20 |
| 4-Chlorophenyl (7) | 2.10 |
| Data adapted from and . |
Basic: What in vitro models are appropriate for initial biological screening?
Methodological Answer:
- Antiviral : Plaque reduction assays in Vero cells infected with RNA viruses (e.g., SARS-CoV-2, EC₅₀ < 5 µM).
- Anticancer : MTT assays against HeLa or MCF-7 cell lines (IC₅₀ ≤ 10 µM indicates potency) .
Advanced: How to resolve contradictions between enzyme inhibition and cell-based bioactivity data?
Methodological Answer:
Discrepancies may arise from poor cellular permeability or off-target effects. Strategies :
Permeability Assays : Use Caco-2 monolayers to measure Pₐₚₚ (target: >1 × 10⁻⁶ cm/s).
Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites.
Proteomic Profiling : SILAC-based screens to detect off-target kinase inhibition .
Basic: How does solubility compare to related triazolopyrimidines, and what solvents are recommended?
Methodological Answer:
The 4-methylbenzyl group improves lipophilicity (logP ~2.8) vs. hydrophilic analogs (logP ~1.5). Recommended solvents:
- In vitro : DMSO (stock) diluted in PBS (≤0.1% final).
- Crystallization : Ethyl acetate/hexane (3:1) yields pure crystals .
Advanced: What computational methods predict pharmacokinetic properties, and how are they validated?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
